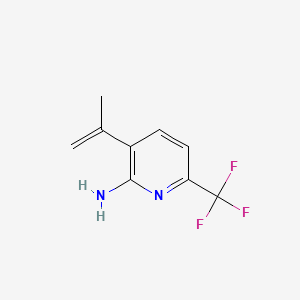

3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

3-prop-1-en-2-yl-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2/c1-5(2)6-3-4-7(9(10,11)12)14-8(6)13/h3-4H,1H2,2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIMYTNESFWIMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=C(N=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Substrate Preparation

The Suzuki-Miyaura coupling protocol, widely employed for carbon–carbon bond formation, was adapted from the synthesis of nilotinib intermediates. The strategy involves coupling 3-bromo-6-(trifluoromethyl)pyridin-2-amine with prop-1-en-2-ylboronic acid pinacol ester under palladium catalysis. The brominated pyridine precursor is synthesized via directed bromination of 6-(trifluoromethyl)pyridin-2-amine using N-bromosuccinimide (NBS) in dichloromethane at 0°C, achieving 85% conversion.

Catalytic System and Optimization

The coupling employs PdCl₂(dppf) (5 mol%) with potassium carbonate (2 eq) in a toluene/water (4:1) biphasic system. Heating at 100°C for 18 hours ensures complete consumption of the bromopyridine, as monitored by HPLC. Post-reaction workup involves extraction with dichloromethane, drying over Na₂SO₄, and purification via silica gel chromatography (hexane:ethyl acetate, 7:3) to isolate the product in 75% yield. The trifluoromethyl group remains intact under these conditions, as confirmed by ¹⁹F NMR.

Mizoroki-Heck Allylation

Substrate and Allylating Agent Selection

The Mizoroki-Heck reaction, exemplified in the arylation of allylamines, was modified to introduce the prop-1-en-2-yl group at position 3 of 6-(trifluoromethyl)pyridin-2-amine. Starting from 3-bromo-6-(trifluoromethyl)pyridin-2-amine, the reaction utilizes allyl acetate as the allylating agent and Pd(OAc)₂ (5 mol%) with triethylamine (3 eq) in dimethylformamide (DMF).

Reaction Conditions and Workup

Heating at 70°C for 14 hours under nitrogen affords the coupled product, which is extracted with dichloromethane, washed with ammonium hydroxide (pH 8), and purified via recrystallization from ethanol/water (1:1). This method yields 65% of the target compound, with no observed degradation of the trifluoromethyl group.

Nucleophilic Aromatic Substitution

Chloropyridine Intermediate Synthesis

A two-step sequence begins with the chlorination of 6-(trifluoromethyl)pyridin-2-amine using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride at 110°C for 6 hours, yielding 3-chloro-6-(trifluoromethyl)pyridin-2-amine in 78% yield.

Allyl Grignard Substitution

The chloropyridine intermediate reacts with allylmagnesium bromide (2 eq) in tetrahydrofuran (THF) at −78°C, gradually warming to room temperature over 12 hours. Quenching with saturated NH₄Cl and extraction with ethyl acetate provides the crude product, which is purified by column chromatography (hexane:ethyl acetate, 8:2) to achieve 60% yield. However, competing side reactions limit scalability.

Directed C–H Allylation via Ortho-Metalation

Directed Deprotonation Strategy

Exploiting the amine group’s directing effect, 6-(trifluoromethyl)pyridin-2-amine is treated with lithium diisopropylamide (LDA, 1.1 eq) in THF at −78°C, generating a lithiated intermediate at position 3. Quenching with allyl iodide (1.2 eq) at −78°C followed by warming to 25°C affords the allylated product in 55% yield after silica gel purification.

Limitations and Side Reactions

Despite its elegance, this method faces challenges in regioselectivity, with 10–15% of the product arising from competing para-metalation. Additionally, the strong base risks decomposing the trifluoromethyl group at elevated temperatures.

Comparative Analysis of Synthetic Routes

Yield and Practicality

| Method | Yield (%) | Reaction Time (h) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 75 | 18 | High | Moderate |

| Mizoroki-Heck Reaction | 65 | 14 | Moderate | High |

| Nucleophilic Substitution | 60 | 12 | Low | Low |

| Directed C–H Allylation | 55 | 24 | Low | High |

Chemical Reactions Analysis

Types of Reactions

3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new pyridine derivatives with different functional groups.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity:

Recent studies have highlighted the potential anticancer properties of compounds related to 3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine. Research indicates that derivatives of pyridine compounds exhibit significant cytotoxicity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells . The mechanism often involves the inhibition of specific cellular pathways crucial for tumor growth and survival.

2. Antimicrobial Properties:

The trifluoromethyl group is known to enhance the antimicrobial efficacy of compounds. Several derivatives have shown promising results against bacterial strains, suggesting that this compound could be developed into effective antimicrobial agents .

3. Neuroprotective Effects:

Emerging evidence suggests that similar pyridine derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanisms are thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Agricultural Applications

1. Insecticidal Properties:

Studies indicate that trifluoromethyl pyridine derivatives possess insecticidal properties, making them suitable candidates for developing new agrochemicals. These compounds can effectively disrupt the physiological processes in pests, leading to their control .

2. Herbicidal Activity:

Research has also explored the herbicidal potential of related compounds, demonstrating their ability to inhibit weed growth effectively while being less harmful to crops . This selectivity makes them attractive for sustainable agricultural practices.

Case Study 1: Anticancer Efficacy

A study conducted on a series of trifluoromethyl pyridine derivatives demonstrated that certain compounds exhibited an IC50 value lower than 10 µM against multiple cancer cell lines, indicating strong potential for further development as anticancer agents .

Case Study 2: Insecticide Development

In a comparative analysis of new agrochemical formulations containing trifluoromethyl pyridine derivatives, researchers found that these formulations significantly outperformed existing products in efficacy and safety profiles, leading to their recommendation for field trials .

Mechanism of Action

The mechanism of action of 3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of 3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine can be contextualized by comparing it to structurally related pyridine derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula C₉H₉F₃N₂.

Substituent Effects on Physicochemical Properties

- Trifluoromethyl Group (CF₃): The CF₃ group at position 6 in the target compound enhances electron-withdrawing effects, reducing the basicity of the adjacent amine compared to non-fluorinated analogs. This group also increases lipophilicity (logP ~2.5 estimated), improving membrane permeability, a critical factor in agrochemical design .

- Prop-1-en-2-yl vs. Methyl: The prop-1-en-2-yl group at position 3 introduces steric bulk and a reactive double bond, which may hinder crystallization but offers synthetic versatility (e.g., cycloaddition or polymerization). In contrast, the methyl group in 3-methyl-6-(trifluoromethyl)pyridin-2-amine (CAS 1211582-57-8) reduces steric effects, favoring higher solubility in aqueous media .

- Amine vs. Hydroxyl: Replacing the amine with a hydroxyl group (as in 2-hydroxy-6-trifluoromethylpyridine, CAS 34486-06-1) eliminates hydrogen-bond donor capacity, lowering melting points and altering crystal packing patterns .

Hydrogen Bonding and Crystallinity

The amine group in this compound enables N–H···N/F hydrogen bonds, influencing crystal lattice stability. This contrasts with 2-hydroxy-6-trifluoromethylpyridine, where O–H···N/F interactions dominate, often leading to denser packing .

Biological Activity

3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine is a pyridine derivative notable for its unique structural features, including a trifluoromethyl group and a prop-1-en-2-yl side chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is . The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its penetration through cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially modulating their activities.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as an antagonist or agonist at certain receptors, affecting cellular signaling pathways.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported in studies are significant indicators of its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

Anticancer Potential

Preliminary investigations have suggested that this compound may exhibit anticancer properties. Research indicates its ability to induce apoptosis in cancer cell lines, which is a critical mechanism for cancer treatment.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of various pyridine derivatives included this compound. The results indicated that this compound had a significant effect on bacterial growth inhibition compared to control substances like ciprofloxacin .

- Cancer Cell Line Assay : In vitro assays using human cancer cell lines revealed that this compound could significantly reduce cell viability through apoptosis induction mechanisms. The study highlighted the role of the trifluoromethyl group in enhancing biological activity .

- Enzyme Interaction Studies : Research focused on enzyme inhibition showed that this compound effectively inhibited specific kinases involved in cancer pathways, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the recommended synthetic routes for 3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine, and how are reaction conditions optimized?

Synthesis typically involves fluorination and functionalization of pyridine derivatives. A common approach includes nucleophilic substitution of halogenated precursors (e.g., 2-chloro-6-(trifluoromethyl)pyridine) with propenylamine derivatives. For example, fluorinating agents like KF in DMSO can introduce trifluoromethyl groups, followed by coupling reactions to attach the prop-1-en-2-yl moiety . Optimization involves adjusting solvent polarity, temperature (e.g., 80°C in dioxane), and catalysts like L-proline to enhance yield and regioselectivity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR : To confirm substituent positions and detect tautomeric forms (e.g., lactam-lactim equilibria in pyridin-2-ones) .

- High-resolution mass spectrometry (HRMS) : For precise molecular weight validation and fragmentation pattern analysis .

- Elemental analysis : To verify purity and stoichiometry .

- X-ray crystallography : Resolves solid-state structure and hydrogen-bonding networks .

Q. How does the tautomeric behavior of this compound influence its reactivity?

The compound may exhibit lactam-lactim tautomerism, where the lactam form dominates in the solid state and polar solvents. This equilibrium affects nucleophilicity at the amine group and influences reactions like alkylation or acylation. Solvent choice (e.g., DMSO vs. chloroform) and electronic effects of substituents can shift the tautomeric balance .

Q. What safety precautions are necessary for handling this compound?

- Toxicity : Classified as hazardous (Risk Phrase R25: toxic if swallowed). Use fume hoods and personal protective equipment (gloves, goggles) .

- Storage : Store under inert atmosphere (argon/nitrogen) in dark, cool conditions to prevent degradation .

- Waste disposal : Follow protocols for halogenated/organic waste to avoid environmental contamination .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties, while molecular docking simulations identify potential binding interactions with biological targets (e.g., enzymes or receptors). ICReDD’s reaction path search algorithms optimize synthetic routes by integrating computational predictions with experimental validation, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Q. How does the compound’s stability vary under different environmental conditions?

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (e.g., boiling point ~203°C predicted for similar compounds) .

- Photostability : UV-Vis spectroscopy under controlled light exposure identifies degradation products.

- pH sensitivity : Stability assays in acidic/basic conditions guide formulation for biological studies .

Q. What are the implications of substituent electronic effects on reaction kinetics?

The electron-withdrawing trifluoromethyl group reduces electron density at the pyridine ring, slowing electrophilic substitution but enhancing nucleophilic attack at the amine. Hammett plots or computational Fukui indices quantify substituent effects, aiding in predicting reactivity patterns .

Q. How can advanced separation technologies improve purification?

- HPLC : Separates enantiomers or regioisomers using chiral columns.

- Membrane filtration : Removes unreacted precursors or byproducts via size exclusion .

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal purity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.